molecular formula C26H34N4O6S2 B322896 N,N'-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE

N,N'-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE

Cat. No.: B322896
M. Wt: 562.7 g/mol
InChI Key: DUARPAJKSDMRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide is a complex organic compound known for its unique structure and diverse applications. It features two piperidine rings attached to sulfonyl groups, which are further connected to a succinamide core. This compound is of significant interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with succinic anhydride under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide is unique due to its specific combination of piperidine rings and succinamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H34N4O6S2

Molecular Weight

562.7 g/mol

IUPAC Name

N,N//'-bis(4-piperidin-1-ylsulfonylphenyl)butanediamide

InChI

InChI=1S/C26H34N4O6S2/c31-25(27-21-7-11-23(12-8-21)37(33,34)29-17-3-1-4-18-29)15-16-26(32)28-22-9-13-24(14-10-22)38(35,36)30-19-5-2-6-20-30/h7-14H,1-6,15-20H2,(H,27,31)(H,28,32)

InChI Key

DUARPAJKSDMRPF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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